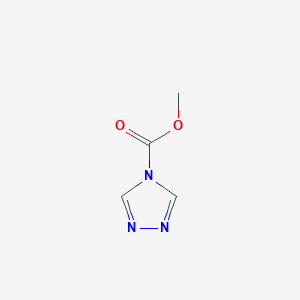

Methyl 4H-1,2,4-triazole-4-carboxylate

Description

Broader Context of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical Science

The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms and two carbon atoms, is a privileged scaffold in modern chemical science. abcr.com Its derivatives are integral to a wide array of applications, demonstrating significant biological activities that have led to their use in medicine and agriculture. abcr.comambeed.com In medicinal chemistry, 1,2,4-triazole derivatives exhibit a broad spectrum of pharmacological properties, including antifungal, antiviral, anticancer, and anticonvulsant activities. ambeed.comnih.gov The ability of the triazole ring to act as a stable isostere for amide, ester, and carboxylic acid functionalities, coupled with its capacity for hydrogen bonding and its dipole character, allows for effective interaction with biological targets. ambeed.com

Beyond the pharmaceutical realm, 1,2,4-triazoles have found utility in materials science, where their derivatives are investigated for applications such as corrosion inhibition and as components in luminescent materials. researchgate.netnih.gov In agriculture, they are employed as fungicides and herbicides, contributing to crop protection. nih.gov The synthetic versatility of the 1,2,4-triazole core allows for the introduction of various substituents, enabling the fine-tuning of its chemical and physical properties for specific applications. researchgate.netorganic-chemistry.org

Chemical Significance and Distinctive Features of the 4H-1,2,4-Triazole-4-carboxylate Motif

The specific compound of interest, Methyl 4H-1,2,4-triazole-4-carboxylate, is characterized by a methoxycarbonyl group attached to the nitrogen atom at the 4-position of the 4H-1,2,4-triazole ring. This N-acylation imparts distinct chemical features to the molecule. The 4H-1,2,4-triazole-4-carboxylate motif can be considered a type of N-acyl-1,2,4-triazole. The reactivity of such compounds is influenced by the electron-withdrawing nature of the carboxylate group, which can affect the aromaticity and nucleophilicity of the triazole ring.

While specific research on this compound is limited, information on a closely related isomer, Methyl 1H-1,2,4-triazole-3-carboxylate, is more readily available as it serves as a key intermediate in the synthesis of the antiviral drug ribavirin. google.com The properties of the target compound are expected to be influenced by the position of the methyl carboxylate group on the triazole ring.

Below is a table comparing the known properties of the related isomer with the basic information available for the target compound.

| Property | Methyl 1H-1,2,4-triazole-3-carboxylate | This compound |

| CAS Number | 4928-88-5 urfu.ru | 2227213-13-8 sigmaaldrich.com |

| Molecular Formula | C₄H₅N₃O₂ urfu.ru | C₄H₅N₃O₂ sigmaaldrich.com |

| Molecular Weight | 127.10 g/mol urfu.ru | 127.10 g/mol |

| Physical Form | Solid urfu.ru | Solid sigmaaldrich.com |

| Melting Point | 196-199 °C urfu.ru | Not readily available |

| Purity | ≥98% urfu.ru | 97% sigmaaldrich.com |

This table presents data for a known isomer alongside the limited data for the target compound to provide context. The properties of this compound are not extensively documented in publicly available literature.

The synthesis of 4H-1,2,4-triazoles can be achieved through various methods, including the cyclization of amidrazones with aldehydes. researchgate.net The introduction of the methyl carboxylate group at the N4 position could potentially be achieved through the acylation of a 4H-1,2,4-triazole precursor with a suitable reagent like methyl chloroformate.

Fundamental Tautomeric and Isomeric Considerations within 1,2,4-Triazole Systems, with Implications for the 4H-Isomer

A fundamental characteristic of the 1,2,4-triazole system is its ability to exist in different tautomeric forms. The two primary tautomers are the 1H-1,2,4-triazole and the 4H-1,2,4-triazole. abcr.comwikipedia.org Theoretical studies have indicated that the 1H tautomer is generally more stable than the 4H tautomer. researchgate.net The position of the tautomeric equilibrium can be influenced by factors such as the nature of substituents on the ring and the surrounding environment (e.g., solvent). researchgate.netnih.gov

In the case of this compound, the presence of the methyl carboxylate group on the nitrogen at the 4-position "locks" the molecule in the 4H tautomeric form. This prevents the tautomerization to the 1H isomer that would be observed in an unsubstituted 1,2,4-triazole.

Isomerism is also a key consideration. Besides the tautomeric isomers, constitutional isomers exist where the substituents are attached to different atoms of the triazole ring. For instance, Methyl 1H-1,2,4-triazole-3-carboxylate and Methyl 1H-1,2,4-triazole-5-carboxylate are constitutional isomers of the target compound. nih.gov The specific placement of the methyl carboxylate group at the N4 position defines the unique chemical identity and reactivity of this compound compared to its other isomers.

Based on the comprehensive search conducted, there is currently a lack of specific published research focusing on the advanced computational and theoretical chemistry of the compound This compound that aligns with the detailed outline provided.

Studies employing methods such as Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Quantitative Structure-Property Relationship (QSPR) analyses are prevalent for the broader class of 1,2,4-triazole derivatives. This existing research establishes the utility of these computational techniques in understanding the electronic structure, reactivity, and potential applications of this important class of heterocyclic compounds.

However, specific data and detailed discussions pertaining to the frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), theoretical pKa, predicted spectroscopic data, conformational landscapes, and QSPR models for this compound could not be located in the available scientific literature. The retrieved search results focused on different derivatives of 1,2,4-triazole, and the specific computational insights for the requested molecule are not present.

Therefore, it is not possible to generate the requested article with the required scientific accuracy and adherence to the specified outline at this time. Further experimental and theoretical research dedicated specifically to this compound is needed to provide the detailed insights required for each section of the proposed article.

Structure

3D Structure

Properties

Molecular Formula |

C4H5N3O2 |

|---|---|

Molecular Weight |

127.10 g/mol |

IUPAC Name |

methyl 1,2,4-triazole-4-carboxylate |

InChI |

InChI=1S/C4H5N3O2/c1-9-4(8)7-2-5-6-3-7/h2-3H,1H3 |

InChI Key |

OYTFXWATNWPJAO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N1C=NN=C1 |

Origin of Product |

United States |

Chemical Reactivity and Synthetic Transformations of Methyl 4h 1,2,4 Triazole 4 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring System

The reactivity of the 1,2,4-triazole (B32235) ring in substitution reactions is highly dependent on the nature of the attacking species (electrophile or nucleophile) and the substitution pattern of the ring.

Electrophilic Substitution: In unsubstituted 1H-1,2,4-triazoles, electrophilic substitution occurs exclusively at the nitrogen atoms due to their high electron density. chemicalbook.com For Methyl 4H-1,2,4-triazole-4-carboxylate, the nitrogen at the N-4 position is already substituted by the methoxycarbonyl group. This group is strongly electron-withdrawing, which significantly reduces the electron density of the entire ring system and deactivates it towards further electrophilic attack. Any potential electrophilic substitution would be directed to the remaining N-1 or N-2 positions, but such reactions are generally difficult and require harsh conditions. Protonation, a simple electrophilic reaction, readily occurs on the N-4 nitrogen in the parent 1H-1,2,4-triazole to form a triazolium salt. chemicalbook.com

Nucleophilic Substitution: The carbon atoms (C-3 and C-5) of the 1,2,4-triazole ring are electron-deficient, making them susceptible to nucleophilic substitution, particularly when a good leaving group is present at these positions. chemicalbook.com The electron-withdrawing N-4 carboxylate group in the target molecule would further enhance this electrophilic character of the ring carbons, making them more prone to attack by nucleophiles. However, direct nucleophilic substitution on an unactivated C-H bond is rare. More commonly, this reactivity is exploited by first introducing a leaving group (e.g., a halogen) at the C-3 or C-5 position. For example, related 4-alkyl-3,5-di(bromophenyl)-4H-1,2,4-triazoles serve as precursors in Suzuki cross-coupling reactions, where the bromine atoms are substituted by various aryl groups, demonstrating the ring's capacity for nucleophilic substitution at carbon. nih.govnih.gov

Chemical Modifications of the Carboxylate Moiety (e.g., Hydrolysis, Transesterification, Condensation Reactions)

The methyl carboxylate group at the N-4 position behaves as a typical ester and is amenable to a variety of standard transformations. These reactions provide a straightforward method for modifying the molecule's properties or for linking it to other chemical entities.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (4H-1,2,4-triazole-4-carboxylic acid) under either acidic or basic conditions. Basic hydrolysis (saponification) using a base like sodium hydroxide or potassium hydroxide is typically effective, although the stability of the N-acyl linkage should be considered, as harsh conditions could potentially cleave the entire carboxyl group from the triazole ring.

Transesterification: The methyl group of the ester can be exchanged with other alkyl or aryl groups through transesterification. This reaction is typically catalyzed by an acid or a base. For instance, in a related system, the transesterification of a benzyl ester to a methyl ester was observed in the presence of a boronic acid pinacol ester, which likely acts as a Lewis acid to activate the carbonyl group of the ester. mdpi.com

Condensation Reactions (Amidation): The methyl ester can react with amines or ammonia to form the corresponding amides. This is a common and synthetically useful transformation. Research on the isomeric compound, methyl 1,2,4-triazole-3-carboxylate, has shown that it readily undergoes ammonolysis when treated with a solution of ammonia in methanol to yield 1,2,4-triazole-3-carboxamide. mdpi.com A similar reaction is expected for this compound. The use of organoaluminum reagents, such as those derived from trimethylaluminum (e.g., DABAL-Me₃), has also been reported for the efficient amidation of unactivated esters. researchgate.net

Table 1: Representative Transformations of Triazole Carboxylates

| Reaction Type | Reactant(s) | Product | Typical Conditions | Reference(s) |

|---|---|---|---|---|

| Amidation | Methyl 1,2,4-triazole-3-carboxylate, NH₃/MeOH | 1,2,4-Triazole-3-carboxamide | Stirring in saturated methanolic ammonia | mdpi.com |

| Transesterification | Benzyl ester derivative, Methanol | Methyl ester derivative | Presence of boronic acid pinacol ester | mdpi.com |

| Amidation | Unactivated esters, Amines | Amides | DABAL-Me₃ (trimethylaluminum source) | researchgate.net |

Ring-Opening and Ring-Closing Reactions of the Triazole Nucleus

The aromaticity of the 1,2,4-triazole ring imparts significant stability, making ring-opening reactions generally unfavorable. nih.govnih.gov However, the formation of the ring (ring-closing) is a cornerstone of triazole chemistry, with numerous synthetic routes available.

Ring-Closing Reactions (Synthesis): The 4H-1,2,4-triazole core can be constructed through various cyclization strategies.

From Diacylhydrazines: A prevalent method involves the reaction of diacylhydrazines with primary amines in the presence of a dehydrating agent, which leads to the formation of 3,4,5-trisubstituted 4H-1,2,4-triazoles. nih.gov

From Amidrazones: The oxidative cyclization of amidrazones with aldehydes, often catalyzed by reagents like ceric ammonium nitrate, provides an environmentally friendly route to trisubstituted 1,2,4-triazoles. organic-chemistry.org

From Thiosemicarbazides: Unsubstituted 1,2,4-triazole can be prepared from thiosemicarbazide, which is first acylated and then cyclized. wikipedia.org A patented method for a related isomer involves the condensation of thiosemicarbazide with oxalic acid, followed by cyclization and subsequent oxidative desulfurization with nitric acid to form the triazole ring. google.com

From Other Heterocycles: Ring transformation reactions, such as the conversion of 1,3,4-oxadiazoles, can also yield 4H-1,2,4-triazoles. nih.gov

Ring-Opening Reactions: While the 1,2,4-triazole ring is robust, certain substituted triazoles can undergo ring-opening or fragmentation under specific conditions. For example, 1-sulfonyl-1,2,3-triazoles are known to serve as precursors for N-sulfonyl azavinyl carbenes upon treatment with rhodium(II) catalysts. nih.gov A significant finding demonstrated that attaching an electron-withdrawing 1,2,4-triazolyl group to the N-1 position of a 1,2,3-triazole ring facilitates a similar Rh(II)-catalyzed conversion to a carbene species. nih.gov This suggests that the strongly electron-withdrawing N-carboxylate group in this compound could potentially render the ring susceptible to analogous ring-opening or fragmentation pathways under transition metal catalysis, although specific examples for this compound are not documented.

Cycloaddition Reactions Involving the Triazole Ring

The involvement of the 1,2,4-triazole ring in cycloaddition reactions can be viewed in two contexts: the ring itself participating as a component in a cycloaddition, or the ring being formed via a cycloaddition reaction.

Triazole Ring as a Reactant: The unsubstituted 1,2,4-triazole ring system is generally unreactive in cycloaddition reactions due to its aromatic stability. acgpubs.orgresearchgate.net However, the reactivity can be dramatically increased by substitution. The most notable examples are 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and its 4-methyl analog (MTAD). These compounds contain a highly electron-deficient N=N double bond and are among the most powerful dienophiles known, readily participating in Diels-Alder [4+2] cycloadditions with a vast array of dienes. acgpubs.orgresearchgate.net They can also undergo other cycloadditions, including [3+2] and [8+2] reactions. acgpubs.orgresearchgate.net While this compound does not possess the same activating dione structure as PTAD, this highlights a key strategy for modulating the cycloaddition reactivity of the triazole core.

Triazole Ring as a Product: The synthesis of the 1,2,4-triazole ring via [3+2] cycloaddition reactions is a common and versatile strategy. These reactions typically involve the addition of a 1,3-dipole to a dipolarophile.

From Nitrile Imines: A general approach involves the [3+2] cycloaddition of nitrile imines (often generated in situ from hydrazonyl chlorides) with nitriles. For example, 5-trifluoromethyl-1,2,4-triazoles have been synthesized by reacting hydrazonyl chlorides with trifluoroacetonitrile (CF₃CN). mdpi.com

From Aryl Diazonium Salts: Metal-free [3+2] cycloaddition/decarboxylation between aryl diazonium salts and azalactones is a reported route to 1,3,5-trisubstituted-1,2,4-triazoles. frontiersin.org

Table 2: Examples of Cycloaddition Reactions in Triazole Chemistry

| Reaction Type | Triazole Role | Example Reactants | Product Type | Reference(s) |

|---|---|---|---|---|

| Diels-Alder [4+2] | Reactant (as dienophile) | PTAD + Heptafulvene | [8+2] Cycloadduct | acgpubs.orgresearchgate.net |

| 1,3-Dipolar [3+2] | Product | Hydrazonoyl chloride + Nitrile | Substituted 1,2,4-triazole | frontiersin.org |

| 1,3-Dipolar [3+2] | Product | Aryl diazonium salt + Azalactone | Substituted 1,2,4-triazole | frontiersin.org |

Reductive and Oxidative Transformations

The 1,2,4-triazole ring is a stable aromatic heterocycle and is generally resistant to both oxidation and reduction conditions. nih.govscispace.com Most oxidative and reductive transformations associated with 1,2,4-triazoles occur during their synthesis to establish the aromatic ring, rather than as a subsequent modification of the pre-formed ring.

Oxidative Transformations: The triazole ring itself is difficult to oxidize. However, oxidative processes are frequently employed in the synthesis of the ring.

Oxidative Cyclization: Many synthetic routes culminate in an oxidative aromatization step. For instance, copper-catalyzed methods often use O₂ or air as the terminal oxidant to form the aromatic triazole from a non-aromatic precursor. nih.govfrontiersin.org

Oxidation of Substituents: Functional groups attached to the triazole ring can be oxidized without affecting the ring itself. A key example is the oxidation of 1,2,4-triazoline-3-thiones with agents like chlorine or hydrogen peroxide to yield the corresponding 1,2,4-triazole-3-sulfonic acids. wikipedia.orgrsc.org In another example, an intermediate mercapto-triazole is oxidized with nitric acid to remove the sulfur group and afford the final triazole product. google.com

Reductive Transformations: The 1,2,4-triazole ring is stable towards many reducing agents. Reduction of the ring typically requires harsh conditions and may lead to ring cleavage.

Ring Stability: The heterocyclic scaffold is stable to reduction, as well as to acidic and basic hydrolysis and enzymatic hydrolase. scispace.com

Potential for Reduction: While specific examples for this compound are scarce, forceful reduction conditions such as high-pressure catalytic hydrogenation or dissolving metal reduction (e.g., sodium in liquid ammonia) could potentially lead to the saturation or cleavage of the N-N or N-C bonds within the ring. Such transformations are not common synthetic procedures but represent potential pathways for degradation.

Compound Index

Advanced Material Applications and Functional Contributions of Methyl 4h 1,2,4 Triazole 4 Carboxylate Systems

Optoelectronic Materials and Photophysical Properties (e.g., Luminescence, Charge Transport)

The 4H-1,2,4-triazole core, a key structural feature of Methyl 4H-1,2,4-triazole-4-carboxylate systems, serves as a potent building block for advanced optoelectronic materials. mdpi.com The high nitrogen content and aromaticity of the triazole ring influence the electronic distribution within the molecule, enhancing intramolecular electron transport, a crucial characteristic for materials used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.comnih.gov

Research into 4-alkyl-4H-1,2,4-triazole derivatives has demonstrated their significant potential as luminophores. nih.gov These compounds, when conjugated with various aromatic or heteroaromatic systems, exhibit strong luminescence with high quantum yields. nih.govresearchgate.net The 1,2,4-triazole (B32235) moiety often acts as an electron-accepting unit, which, when paired with electron-donating groups through a π-conjugated linker, facilitates efficient intramolecular charge transfer (ICT). This ICT is fundamental to their photophysical behavior, leading to strong fluorescence. mdpi.com For instance, a series of luminophores based on 4-alkyl-4H-1,2,4-triazole cores conjugated to aromatic arrangements via a 1,4-phenylene linker has been synthesized, showing excellent yields and high luminescent properties. nih.govresearchgate.net

Furthermore, the structural design of these molecules allows for tuning of their photophysical properties. The choice of substituents on the triazole ring and the nature of the conjugated aromatic systems can alter the emission wavelength and quantum efficiency. nih.gov Some derivatives also show potential for nonlinear optical (NLO) applications, which are important for photonics and optoelectronics. nih.gov The combination of thermal stability, high quantum efficiency, and tunable electronic properties makes these triazole-based systems promising candidates for the development of next-generation organic electronic materials. mdpi.com

Table 1: Photophysical Properties of Selected 4-Alkyl-3,5-diaryl-4H-1,2,4-triazole Derivatives Data synthesized from studies on related 4H-1,2,4-triazole systems.

| Compound Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |

| 4-Ethyl-3,5-bis(4'-methoxyphenyl) | 280 | 365 | 0.85 |

| 4-Propyl-3,5-bis(4'-fluorophenyl) | 275 | 350 | 0.91 |

| 4-Butyl-3,5-bis(naphthalen-2-yl) | 300 | 390 | 0.78 |

| 4-Hexyl-3,5-bis(biphenyl-4-yl) | 295 | 380 | 0.88 |

Chemical Corrosion Inhibition on Metallic Surfaces: Mechanistic Insights

Derivatives of 4H-1,2,4-triazole are recognized as effective corrosion inhibitors for various metallic surfaces, particularly in acidic environments. nih.govresearchgate.net The mechanism of inhibition is primarily attributed to the adsorption of the organic molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net

The efficacy of these compounds stems from their molecular structure. The 1,2,4-triazole ring contains three nitrogen atoms and π-electrons, which serve as active centers for adsorption. researchgate.net The lone pair electrons on the nitrogen atoms can coordinate with the vacant d-orbitals of the metal atoms, while the π-electrons can interact with the metal surface, leading to strong adsorption via chemisorption. This process is further enhanced by the presence of other functional groups, such as the carboxylate moiety, which can also participate in the interaction with the metal.

Studies on aluminum alloys in hydrochloric acid have shown that triazole derivatives function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net The degree of inhibition typically increases with the concentration of the inhibitor, as more molecules become available to cover the surface. The adsorption process often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. researchgate.net The protective film formed by the adsorbed molecules effectively blocks the active sites for corrosion, significantly reducing the corrosion rate.

Table 2: Inhibition Efficiency of a Triazole Derivative on AA6061 Aluminum Alloy in 0.1 M HCl at 303 K Illustrative data based on findings for related triazole inhibitors. researchgate.net

| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) |

| 5 | 75.2 |

| 10 | 82.5 |

| 20 | 88.1 |

| 40 | 92.4 |

Role as Ligands in Catalysis and Asymmetric Synthesis

The 1,2,4-triazole nucleus is a versatile ligand in coordination chemistry, capable of binding to metal ions through its nitrogen atoms to form stable complexes. isres.org This property allows this compound and related systems to play a significant role in catalysis. When incorporated into larger structures like metal-organic frameworks (MOFs), these triazole-based ligands can help create catalytically active sites for various chemical transformations, such as the selective oxidation of alkenes. researchgate.net

A noteworthy application is in the field of asymmetric synthesis. The first catalytic, enantioselective synthesis of atropisomeric N-aryl 1,2,4-triazoles has been developed utilizing a chiral phosphoric acid catalyst. nih.gov In this process, a cyclodehydration reaction is guided by the chiral catalyst to produce the desired triazole product with high enantiomeric excess. nih.gov This demonstrates the utility of the triazole-forming reaction in creating complex, chirally-defined molecules that are of significant interest in medicinal chemistry. The ability to control the spatial arrangement of substituents around the triazole core is crucial for developing selective therapeutic agents. nih.gov The versatility of the triazole ring as a coordinating agent and a stable heterocyclic scaffold makes it an invaluable component in the design of novel catalysts and synthetic methodologies. isres.org

Supramolecular Chemistry and Molecular Recognition

In the realm of supramolecular chemistry, this compound systems function as highly effective tectons, or molecular building blocks, for the construction of complex, ordered architectures. The key to their utility lies in their capacity for molecular recognition through specific, directional, non-covalent interactions.

The 1,2,4-triazole ring possesses multiple hydrogen bond donor and acceptor sites through its nitrogen atoms. Simultaneously, the carboxylate group provides strong hydrogen bond accepting oxygen atoms and can act as a coordination site for metal ions. This combination of functionalities allows these molecules to engage in predictable self-assembly processes, leading to the formation of supramolecular structures. The most prominent example of this is their use as ligands in the creation of coordination polymers and metal-organic frameworks (MOFs). mdpi.combelspo.be In these structures, the triazole-carboxylate ligands recognize and bind to specific metal ions or clusters in a highly ordered fashion, leading to the formation of extended crystalline networks. This process is a prime illustration of molecular recognition, where the geometric and electronic information encoded in the ligand directs the assembly of the final supramolecular architecture.

Integration into Metal-Organic Frameworks (MOFs) for Specific Functionalities

Bifunctional ligands containing both 1,2,4-triazole and carboxylate groups are extensively used in the synthesis of metal-organic frameworks (MOFs). nih.govbohrium.com These ligands bridge metal ions or metal clusters to form robust, porous, three-dimensional networks. The triazole group can coordinate to metal centers in various modes, while the carboxylate group provides another strong binding site, resulting in high structural stability. mdpi.com

MOFs constructed from 1,2,4-triazolyl-carboxylate ligands and metal ions such as copper(II), zinc(II), and cobalt(II) have been synthesized and characterized. researchgate.netacs.org For example, copper(II) can form triangular [Cu₃(μ₃-OH)] clusters or paddlewheel units that act as secondary building units (SBUs), which are then linked by the triazole-carboxylate ligands into extended frameworks. nih.govacs.org The resulting MOFs exhibit diverse topologies and properties that are dependent on the specific ligand structure, the metal ion used, and the synthesis conditions. bohrium.com These materials are investigated for a wide range of applications, including gas storage, separation, and catalysis, owing to their high porosity, large surface area, and the presence of functional sites within their pores. researchgate.netacs.org

The use of this compound systems as linkers in MOFs provides a powerful tool for the precise engineering of pore architecture and the tuning of adsorption properties. The size, shape, and chemical environment of the pores can be systematically modified by altering the structure of the ligand or the choice of the metal ion. researchgate.netnih.gov

One strategy involves creating "defect-engineered" MOFs. By introducing a "defective" linker, such as a triazole-benzoate that is missing a carboxylate group, it is possible to generate coordinatively unsaturated metal sites within the framework. acs.org These open metal sites can act as strong binding locations for gas molecules, enhancing adsorption capacity and selectivity. This approach has been used to modify Cu-based MOFs, leading to an increase in the proportion of Cu(I) sites and altering the material's adsorption behavior. acs.org

Another approach is to construct pillar-layer MOFs, where layers of metal ions linked by dicarboxylates are propped apart by triazolate pillars. This creates well-defined channels whose dimensions and surface chemistry are tailored for specific gas separations. For example, a zinc-triazolate-dicarboxylate framework has been designed with uncoordinated carboxylate oxygen atoms decorating the pore surface. nih.gov These oxygen atoms act as strong binding sites for acetylene and ethane, allowing for the efficient purification of ethylene from a ternary gas mixture. nih.gov By strategically modifying the components of the MOF, it is possible to fine-tune the pore environment to achieve highly selective adsorption, demonstrating the sophisticated level of control afforded by these triazole-based linkers.

Table 3: Properties of Selected MOFs Incorporating 1,2,4-Triazole-Carboxylate Ligands

| MOF Designation | Metal Ion(s) | Key Structural Feature | BET Surface Area (m²/g) | Application Highlight |

| [Cu₂(Me-trz-ia)₂] based DEMOF acs.org | Cu(II)/Cu(I) | Defect-engineered with missing carboxylate | ~1200 | Tunable gas adsorption sites |

| ∞³[M₂(p-L)₂] researchgate.net | Co(II), Cu(II) | Isoreticular series with rtl topology | 1000-1400 | Tunable network flexibility for CO₂ adsorption |

| HIAM-210 nih.gov | Zn(II) | Pillar-layer with customized pores | 652 | Selective C₂H₄ purification |

| [Cu₃(μ₃-OH)(trgly)₃] based nih.govbohrium.com | Cu(II) | Triangular [Cu₃(μ₃-OH)] clusters | Variable (porous/nonporous phases) | Magnetic properties, structural transformation |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 4H-1,2,4-triazole-4-carboxylate, and how can purity be optimized?

- Methodology : The compound can be synthesized via cyclocondensation or nucleophilic substitution reactions. For example, refluxing substituted benzaldehydes with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) is a common approach. Purification typically involves recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane mixtures. Purity optimization requires monitoring by TLC and HPLC (≥98% purity criteria) .

- Key parameters : Reaction time (4–6 hours), solvent polarity, and acid catalysis (e.g., acetic acid) influence yield and purity .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology :

- X-ray crystallography : Use SHELX or OLEX2 for structure solution and refinement. Single-crystal diffraction data collected at 296 K can confirm bond lengths/angles (e.g., C=O at ~1.21 Å, C-N at ~1.33 Å) .

- Spectroscopy : ¹H/¹³C NMR (e.g., δ ~3.9 ppm for methyl ester protons, δ ~160 ppm for carbonyl carbons) and LC-MS (m/z 127.10 [M+H]⁺) validate connectivity .

Q. What are the critical physical-chemical properties of this compound for handling and storage?

- Properties :

- Melting point : 196–199°C (lit.), indicating thermal stability .

- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility; limited in water .

- Storage : Desiccated at –20°C in amber vials to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products (e.g., tautomeric impurities)?

- Methodology :

- Reaction optimization : Use microwave-assisted synthesis to reduce reaction time and byproducts. For example, 30-minute microwave irradiation at 100°C in ethanol improves yield by 15–20% compared to traditional reflux .

- Tautomer control : Adjust pH (neutral to slightly acidic) to favor the 4H-triazole tautomer over 1H- or 2H- forms, monitored via ¹H NMR (e.g., absence of NH peaks at δ ~10–12 ppm) .

Q. How can computational methods predict biological activity or reactivity of this compound?

- Methodology :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., carboxylate oxygen as a nucleophile). HOMO-LUMO gaps (~5 eV) correlate with stability .

- Molecular docking : Screen against target enzymes (e.g., fungal CYP51) using AutoDock Vina to predict binding affinities (ΔG ~–8 kcal/mol suggests inhibitory potential) .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected LC-MS fragments)?

- Troubleshooting :

- High-resolution MS (HRMS) : Confirm molecular ion ([M+H]⁺ at 127.10) and rule out adducts (e.g., sodium/potassium clusters).

- MS/MS fragmentation : Compare with literature for triazole derivatives (e.g., loss of CO₂ at m/z 83) .

- Isotopic labeling : Synthesize deuterated analogs to trace fragmentation pathways .

Q. What strategies are effective for evaluating the compound's antimicrobial activity?

- Methodology :

- Broth microdilution assay : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values ≤3.125 µg/mL indicating potent activity .

- Structure-activity relationship (SAR) : Modify substituents (e.g., halogenation at triazole positions) to enhance membrane permeability, validated via logP calculations (target ~1.5–2.0) .

Q. How can X-ray crystallography data be leveraged to study intermolecular interactions in crystals?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.